Anticancer agent 54

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Anticancer agent 54 is a novel compound that has shown promising potential in the treatment of various types of cancer. This compound is part of a new class of anticancer agents that target specific molecular pathways involved in cancer cell proliferation and survival. The development of this compound represents a significant advancement in the field of oncology, offering hope for more effective and targeted cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 54 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. One common synthetic route involves the use of cyclometalated gold (III) complexes, which react with bisphosphines to form the desired compound . The reaction conditions typically include refluxing methanol and the use of catalysts such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers several advantages over traditional batch processes . Continuous flow synthesis allows for better heat and mass transfer, improved process control, and the ability to integrate in-line analysis and purification tools. This method ensures a consistent and high-quality production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 54 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include azides, alkynes, and bisphosphines . The reaction conditions often involve the use of catalysts such as potassium carbonate and specific solvents like methanol.

Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced anticancer activity. These derivatives are characterized by their ability to induce apoptosis, generate mitochondrial reactive oxygen species, and modulate mitochondrial respiration in cancer cells .

Scientific Research Applications

Anticancer agent 54 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of action of gold-based anticancer agents . In biology, it serves as a tool for investigating the molecular pathways involved in cancer cell proliferation and survival. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer . In industry, it is used in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 54 involves the inhibition of key molecular targets and pathways involved in cancer cell proliferation and survival. This compound exerts its effects by stabilizing the covalent enzyme-DNA complex, inducing double-strand breaks in the DNA, and preventing the enzyme from rebinding . Additionally, this compound modulates mitochondrial respiration and generates reactive oxygen species, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Anticancer agent 54 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include benzimidazole-based anticancer agents and pyrimidine derivatives . Benzimidazole-based agents function as hydrogen donors or acceptors and bind to different drug targets involved in cancer progression . Pyrimidine derivatives, on the other hand, are recognized for their structural similarity to nucleotide base pairs and their role in various biological processes . This compound stands out due to its ability to target specific molecular pathways and induce apoptosis through mitochondrial modulation.

Properties

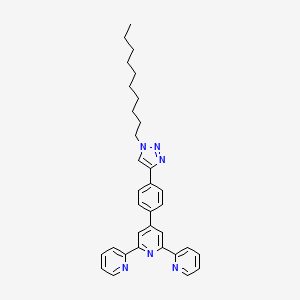

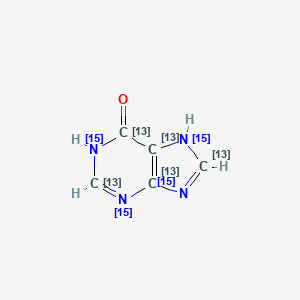

Molecular Formula |

C33H36N6 |

|---|---|

Molecular Weight |

516.7 g/mol |

IUPAC Name |

4-[4-(1-decyltriazol-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine |

InChI |

InChI=1S/C33H36N6/c1-2-3-4-5-6-7-8-13-22-39-25-33(37-38-39)27-18-16-26(17-19-27)28-23-31(29-14-9-11-20-34-29)36-32(24-28)30-15-10-12-21-35-30/h9-12,14-21,23-25H,2-8,13,22H2,1H3 |

InChI Key |

IPNHHWMEUBLGLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C=C(N=N1)C2=CC=C(C=C2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)

![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)